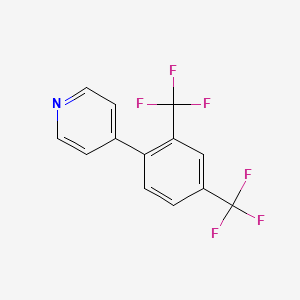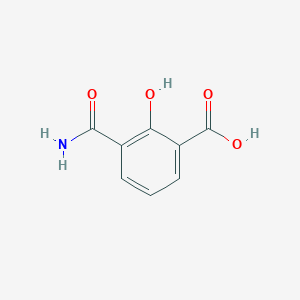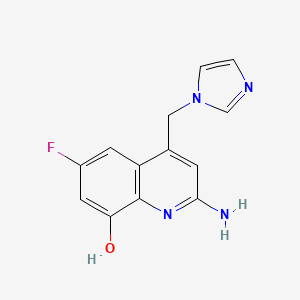
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9BrClFN2. It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and fluorine atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylhydrazone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylhydrazone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-2-fluorobenzyl)amine
- (4-Bromo-2-fluorobenzyl)hydrazone
- (4-Bromo-2-fluorobenzyl)chloride
Uniqueness
(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H9BrClFN2 |
|---|---|
Peso molecular |
255.51 g/mol |
Nombre IUPAC |
(4-bromo-2-fluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8BrFN2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H |
Clave InChI |
OJHIJLPUARSSNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)CNN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)




![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)




